Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
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Overview
Description
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group and a methoxy group attached to the thiophene ring. It has a molecular formula of C13H16O3S and a molecular weight of 252.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, can be achieved through various methods. One common approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
These compounds share the thiophene ring structure but differ in their substituents and specific applications
Properties
IUPAC Name |
ethyl 2-(6-methoxy-2,3-dihydro-1-benzothiophen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7,9H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCCXZYZATKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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